1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid
Descripción
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid (CAS: 1082040-99-0) is a heterocyclic compound featuring a fused pyrrole-pyridine core with a carboxylic acid substituent at the 6-position. The compound is synthesized via methods such as alkaline hydrolysis of ester precursors under reflux conditions . Its applications include serving as a key intermediate in drug discovery, particularly in the development of kinase inhibitors and antiviral agents .
Propiedades
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-3-6-5(4-10-7)1-2-9-6/h1-4,9H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAARPKVLGAVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627158 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-99-0 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthesis from Pyrrole Derivatives
One common approach involves starting from pyrrole derivatives. The synthesis typically follows these steps:
Step 1: Formation of Pyrrole Ring
The initial step often involves the cyclization of substituted pyrroles. For instance, a reaction involving N-benzylaminoacetaldehyde hydrochloride and diethyl acetonedicarboxylate in a basic medium leads to the formation of an ethyl pyrrole derivative.Step 2: Conversion to Carboxylic Acid
The pyrrole derivative is then treated with various reagents to introduce the carboxylic acid functionality. This can be accomplished using methods such as Knoevenagel condensation followed by hydrolysis to yield the target compound.Example Reaction
A reported synthesis involves treating a pyrrole derivative with liquid ammonia under specific conditions to convert an ester functionality into an amide, which subsequently undergoes cyclization to form the desired compound.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a valuable technique for the rapid preparation of heterocycles, including 1H-Pyrrolo[3,2-c]pyridine derivatives. This method significantly reduces reaction times and can improve yields.
- Procedure
A typical procedure includes dissolving the starting materials (such as substituted phenylboronic acids) in solvents like dioxane and subjecting them to microwave irradiation at controlled temperatures. This method has been shown to facilitate efficient coupling reactions that lead to the formation of various derivatives of pyrrolo[3,2-c]pyridine.
Comparative Analysis of Preparation Methods
The following table summarizes the key features of different preparation methods for this compound:
| Method | Starting Material | Key Reagents | Yield | Reaction Time |
|---|---|---|---|---|
| Synthesis from Pyrrole | N-benzylaminoacetaldehyde | Diethyl acetonedicarboxylate | Varies | Several hours |
| Microwave-Assisted Synthesis | Substituted phenylboronic acids | Dioxane, K$$2$$CO$$3$$, Pd(PPh$$3$$)$$4$$ | High | Minutes |
Research Findings
Recent studies have highlighted the biological significance of compounds derived from this compound. For example:
Biological Activity : Compounds synthesized from this scaffold have demonstrated promising activity as colchicine-binding site inhibitors, showcasing their potential in cancer therapy.
Synthetic Efficiency : The use of microwave-assisted techniques has been found to enhance synthetic efficiency while maintaining high selectivity for target compounds.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products:
Oxidation: N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid has the chemical formula and features a fused pyridine and pyrrole ring system. This unique structural configuration contributes to its biological activity and makes it a valuable scaffold for drug development.
Anticancer Activity
This compound has been identified as a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3. These receptors play crucial roles in cellular processes such as proliferation and differentiation. Studies have shown that this compound effectively inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines, including breast cancer models.
Case Study: FGFR Inhibition
- Study Design : In vitro analysis of this compound on breast cancer cell lines.
- Results : Significant reduction in cell viability and induction of apoptosis were observed at concentrations ranging from 10 µM to 50 µM.
- : The compound demonstrates potential as a therapeutic agent in targeting FGFR-mediated pathways in cancer treatment.
Chemical Synthesis Applications
The compound serves as a critical building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new pharmaceuticals and bioactive compounds.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Synthesis of anticancer agents targeting FGFRs |
| Organic Synthesis | Building block for complex organic molecules |
| Material Science | Development of new materials with specific properties |
Industrial Applications
This compound is explored in industrial settings for its utility in developing new chemical processes. Its unique properties may lead to advancements in material science and chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site, leading to disruption of microtubule dynamics and causing cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10a)
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid (CAS: 112766-32-2)
6-Chloro-1H-Pyrrolo[3,2-c]pyridine-2-carboxylic Acid
- Structure : Chlorine at position 6; carboxylic acid at position 2.
Functionalized Derivatives
6-Bromo-1H-Pyrrolo[3,2-c]pyridine-3-carboxylic Acid (CAS: 1000341-77-4)
3-Nitro-1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid (CAS: 1190312-84-5)
- Structure : Nitro group at position 3; carboxylic acid at position 4.
- Synthesis : Discontinued commercial availability highlights challenges in nitro-group stability during synthesis .
Methyl Esters and Prodrug Forms
2-Oxo-1H,2H,3H-Pyrrolo[3,2-c]pyridine-6-carboxylic Acid Methyl Ester
- Structure : Methyl ester of the 6-carboxylic acid; 2-oxo group introduces rigidity.
- Commercial Data : Priced at ¥6,083.1/g (Aladdin); used in prodrug formulations to enhance bioavailability .
Data Tables
Table 2: Commercial Availability and Pricing (Selected Compounds)
| Compound Name | Supplier | Packaging | Price (per gram) | Delivery Time |
|---|---|---|---|---|
| 2-Oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylic acid methyl ester | Aladdin | 1 g | ¥6,083.1 | 3–7 weeks |
| 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid | BLDpharm | 250 mg | N/A | N/A |
| 6-Chloro-1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid | Dayang Chem | 1 g | N/A | N/A |
Research Findings and Trends
Synthetic Challenges: Electron-withdrawing substituents (e.g., -NO₂, -Br) reduce yields due to steric and electronic effects .
Pharmacological Potential: 6-Carboxylic acid derivatives exhibit enhanced binding to ATP pockets in kinases compared to 2- or 3-substituted analogs .
Market Trends : Methyl ester derivatives are prioritized for preclinical studies due to improved solubility and stability .
Actividad Biológica
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid (C8H6N2O2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a fused pyrrole and pyridine ring system. This unique configuration contributes to its biological activity, making it a valuable scaffold for drug development. Its chemical formula is C8H6N2O2, and it is recognized for its utility in synthesizing various bioactive molecules.
Target Interactions:
this compound primarily targets Fibroblast Growth Factor Receptors (FGFRs) . It acts as a potent inhibitor of FGFR1, FGFR2, and FGFR3, which are critical in regulating cellular processes such as proliferation, differentiation, and angiogenesis.
Mode of Action:
The compound inhibits FGFR signaling pathways, leading to reduced cancer cell proliferation and induction of apoptosis in specific cancer cell lines. This inhibition is particularly significant in breast cancer models where it has demonstrated effective suppression of tumor growth.
Anticancer Properties
Numerous studies have evaluated the anticancer efficacy of this compound:
- In Vitro Studies: The compound has shown promising results against various cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and SGC-7901 (gastric cancer). For instance, one derivative exhibited IC50 values ranging from 0.12 to 0.21 μM against these cell lines, indicating strong antiproliferative activity .
- Cell Cycle and Apoptosis: Studies indicate that treatment with this compound disrupts tubulin microtubule dynamics and induces cell cycle arrest and apoptosis in cancer cells .
Other Biological Activities
Beyond its anticancer properties, this compound exhibits a range of pharmacological effects:
- Antimicrobial Activity: Related derivatives have shown potential against various pathogens, suggesting broader applications in treating infectious diseases.
- Neuroprotective Effects: Some studies indicate potential neuroprotective properties, although further research is needed to elucidate these effects fully .
Biochemical Pathways
The compound's interaction with FGFRs influences several biochemical pathways critical for cell survival and growth. By inhibiting these pathways, it alters gene expression related to cell proliferation and apoptosis:
| Biochemical Pathway | Effect of this compound |
|---|---|
| FGFR Signaling | Inhibition leading to reduced cell proliferation |
| Apoptosis Pathways | Induction of apoptotic markers in cancer cells |
| Angiogenesis | Suppression of blood vessel formation in tumors |
Case Studies
Several case studies illustrate the effectiveness of this compound in preclinical models:
- Breast Cancer Model: In a study involving 4T1 breast cancer cells, treatment with this compound resulted in significant inhibition of tumor growth and enhanced apoptosis markers compared to control groups.
- Tubulin Polymerization Assay: A derivative was shown to inhibit tubulin polymerization at concentrations as low as 3 μM, demonstrating its potential as a chemotherapeutic agent by disrupting mitotic spindle formation during cell division .
Q & A
Q. What are the optimized synthetic routes for 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, and how can purity be ensured?
The synthesis typically involves multi-step reactions, such as cyclization of substituted pyridine precursors or functionalization via palladium-catalyzed cross-coupling. For example, a similar compound (1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid) was synthesized using 3-amino-2-chloropyridine and ethyl acetoacetate, followed by purification via acidic ion-exchange resin . To ensure purity (>95%), employ HPLC with UV detection (λ = 254 nm) and LC-MS for mass verification. Recrystallization in ethanol/water mixtures is recommended for final purification .
Q. Which spectroscopic methods are most effective for structural elucidation?
- NMR : Use H and C NMR in DMSO-d₆ to identify aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (δ 12–13 ppm). COSY and HSQC experiments resolve coupling patterns and carbon-proton correlations .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in methanol. A related pyrrolopyridine derivative showed a planar fused-ring system with a dihedral angle of 2.5° between rings .
Q. How should researchers assess and validate compound purity for biological assays?
Use tandem analytical techniques:
- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 5:95 over 20 min), retention time ~8.2 min.
- LC-MS : Monitor for [M+H]⁺ ion at m/z 163.1 (calculated for C₈H₆N₂O₂). Purity ≥95% is required for reliable bioactivity data .
Advanced Research Questions
Q. What pharmacological targets are associated with this compound derivatives?
Structural analogs exhibit activity as FGFR inhibitors and enzyme modulators. For instance, 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives showed IC₅₀ values <100 nM against FGFR1 in kinase assays . Computational docking (AutoDock Vina) can predict binding to ATP pockets, with key hydrogen bonds to Ala564 and Lys514 residues .
Q. How do substituent variations impact biological activity in SAR studies?
Substitution at the 3- and 6-positions significantly alters potency. Example comparisons:
| Compound (Position) | Substituent | FGFR1 IC₅₀ (nM) |
|---|---|---|
| 6-COOH (reference) | None | 95 |
| 3-Bromo-6-COOH | Br | 42 |
| 3-Methyl-6-COOH | CH₃ | 120 |
| Halogens enhance reactivity via electronic effects, while methyl groups reduce solubility . |
Q. What computational strategies are recommended for predicting drug-likeness?
Use QSAR models and ADMET prediction tools (e.g., SwissADME). Key parameters:
- Lipinski’s Rule : MW = 162.15, LogP = 1.2, H-bond donors = 2, acceptors = 4.
- Solubility : LogS = -2.3 (moderate; may require prodrug strategies).
- PAINS filters : No structural alerts, indicating low assay interference risk .
Q. How should researchers address contradictions in reported bioactivity data?
Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Mitigation steps:
- Replicate studies under standardized conditions (e.g., 10 µM ATP, pH 7.4).
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What stability challenges exist under physiological conditions?
The carboxylic acid group is prone to decarboxylation at pH < 3 or > 8. Stability studies (37°C, 24 hr):
| pH | Degradation (%) |
|---|---|
| 2.0 | 98 |
| 7.4 | 12 |
| 9.0 | 85 |
| Use buffered solutions (pH 6–7) for in vitro studies to minimize decomposition . |
Q. What are critical considerations for scaling up synthesis?
Key challenges include:
Q. How can biological activity be validated across multiple assay platforms?
Prioritize tiered validation:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
